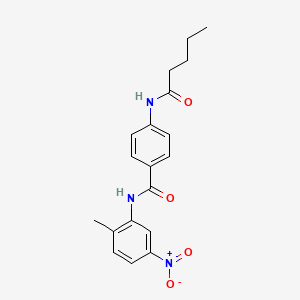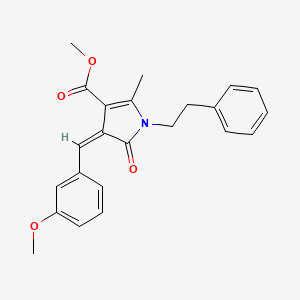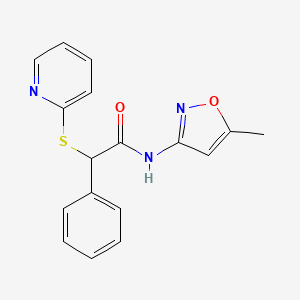![molecular formula C16H20N4O3S B4691947 N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(isobutyrylamino)benzamide](/img/structure/B4691947.png)
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(isobutyrylamino)benzamide
Overview
Description
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(isobutyrylamino)benzamide is a chemical compound with potential therapeutic applications in various fields of research. It belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities. In
Mechanism of Action
The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(isobutyrylamino)benzamide is not fully understood, but it is believed to involve multiple pathways and targets. In cancer cells, it has been shown to induce apoptosis through the activation of caspases and the inhibition of antiapoptotic proteins like Bcl-2. In inflammation, it has been found to inhibit the expression of proinflammatory genes and cytokines by blocking the activation of NF-κB and MAPK signaling pathways. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress and inflammation by modulating the activity of various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and NMDA receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different systems. In cancer cells, it has been found to inhibit cell proliferation, induce apoptosis, and reduce tumor growth in animal models. In inflammation, it has been shown to decrease the production of proinflammatory cytokines, reduce the infiltration of immune cells, and improve tissue damage and repair. In neurodegenerative diseases, it has been shown to enhance cognitive function, reduce oxidative stress and inflammation, and protect neurons from degeneration and death.
Advantages and Limitations for Lab Experiments
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(isobutyrylamino)benzamide has several advantages for lab experiments, including its high yield and purity, its diverse biological activities, and its potential therapeutic applications in various fields of research. However, there are also some limitations to its use, such as its potential toxicity and side effects, its limited solubility in aqueous solutions, and its complex mechanism of action that requires further investigation.
Future Directions
There are several future directions for the research and development of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(isobutyrylamino)benzamide. One direction is to explore its potential applications in other fields of research, such as cardiovascular disease, diabetes, and infectious diseases. Another direction is to investigate its structure-activity relationship and optimize its pharmacological properties, such as its potency, selectivity, and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets, which could lead to the development of more effective and specific therapeutic agents based on this compound.
Scientific Research Applications
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(isobutyrylamino)benzamide has been investigated for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, it has been shown to exhibit antiproliferative and proapoptotic effects on cancer cells, particularly in breast cancer and leukemia. In inflammation research, it has been found to inhibit the production of proinflammatory cytokines and reduce the activation of NF-κB, a transcription factor involved in the inflammatory response. In neurodegenerative disease research, it has been demonstrated to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylpropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-4-23-9-13-19-20-16(24-13)18-15(22)11-5-7-12(8-6-11)17-14(21)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,17,21)(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGOAOLUPTVYNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 1-[4-(4-chlorophenoxy)butanoyl]-4-piperidinecarboxylate](/img/structure/B4691873.png)
![N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B4691881.png)
![N-cyclopropyl-4-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4691886.png)
![N-(4-ethoxyphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4691892.png)
![1-methyl-4-{[3-(trifluoromethyl)phenoxy]acetyl}-1,4-diazepane](/img/structure/B4691901.png)

![N-(sec-butyl)-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4691921.png)
![3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-(3-methylbutyl)propanamide](/img/structure/B4691926.png)
![1-(2-chloro-6-fluorobenzyl)-4-({1-[(3-chlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperazine](/img/structure/B4691928.png)


![1-[(4-butoxy-1-naphthyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4691943.png)
![(4-bromo-2-{[1-(3-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4691950.png)